molecular formula C15H21BrN2O2 B1630150 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide CAS No. 73997-48-5

1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide

Cat. No.: B1630150
CAS No.: 73997-48-5
M. Wt: 341.24 g/mol
InChI Key: UINQEHDNQXSCFU-UHFFFAOYSA-M
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Description

“1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide” is a chemical compound with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24 . It is related to a class of compounds known as third-generation ionic liquids, which are characterized by their intended biological activity . These compounds have high potential applications as plant-protection products .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives and anions derived from naturally occurring acids . The developed synthesis method allowed obtaining products with a high yield (≥96%), and the liquids were characterized as high-viscosity liquids at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is confirmed on the basis of their NMR and IR spectra as well as by elemental analysis . The structures of the obtained ionic liquids were confirmed on the basis of their NMR and IR spectra as well as by elemental analysis .


Chemical Reactions Analysis

DABCO, a related compound, is used as a nucleophilic catalyst for various reactions, including the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Future Directions

The future directions of these compounds lie in their potential applications as plant-protection products . They exhibit higher herbicidal activity against certain plants at a lower dose compared to a commercial preparation . The designed and synthesized ionic liquids possess double biological functions: herbicidal activity and deterrent activity .

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N2O2.BrH/c18-16(19)15-3-1-13(2-4-15)5-9-17-10-6-14(7-11-17)8-12-17;/h1-4,14H,5-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINQEHDNQXSCFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1CC2)CCC3=CC=C(C=C3)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628627
Record name 1-[2-(4-Nitrophenyl)ethyl]-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73997-48-5
Record name 1-[2-(4-Nitrophenyl)ethyl]-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
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1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
Reactant of Route 3
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
Reactant of Route 4
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1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
Reactant of Route 5
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
Reactant of Route 6
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide

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